molecular formula C21H16BrN3O3 B11283522 3-(4-bromophenyl)-6-(2-ethoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

3-(4-bromophenyl)-6-(2-ethoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B11283522
M. Wt: 438.3 g/mol
InChI Key: XAIWDOUVOHWHBZ-UHFFFAOYSA-N
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Description

3-(4-bromophenyl)-6-(2-ethoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a bromophenyl group, an ethoxyphenyl group, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-6-(2-ethoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazolopyridine Core: This step involves the cyclization of appropriate precursors to form the pyrazolopyridine core. For instance, a reaction between 4-bromobenzaldehyde and 2-ethoxybenzaldehyde with hydrazine hydrate can form the intermediate pyrazole ring.

    Functional Group Introduction:

    Final Assembly: The final step involves coupling the bromophenyl and ethoxyphenyl groups to the pyrazolopyridine core, which can be facilitated by palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Scaling Up Reactions: Using larger reactors and continuous flow chemistry to handle bulk quantities.

    Purification: Employing techniques like recrystallization, chromatography, and distillation to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-6-(2-ethoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylate derivatives.

    Reduction: Formation of phenyl-substituted pyrazolopyridine.

    Substitution: Formation of various substituted pyrazolopyridines depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. They can be used to probe biological pathways and understand disease mechanisms.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases, such as cancer or inflammatory disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-6-(2-ethoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromophenyl and ethoxyphenyl groups can enhance binding affinity and specificity, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-6-(2-ethoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
  • 3-(4-fluorophenyl)-6-(2-ethoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
  • 3-(4-methylphenyl)-6-(2-ethoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Uniqueness

The presence of the bromine atom in 3-(4-bromophenyl)-6-(2-ethoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid imparts unique reactivity and properties compared to its analogs. Bromine’s larger atomic size and electron-withdrawing nature can influence the compound’s chemical behavior and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H16BrN3O3

Molecular Weight

438.3 g/mol

IUPAC Name

3-(4-bromophenyl)-6-(2-ethoxyphenyl)-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

InChI

InChI=1S/C21H16BrN3O3/c1-2-28-17-6-4-3-5-14(17)16-11-15(21(26)27)18-19(24-25-20(18)23-16)12-7-9-13(22)10-8-12/h3-11H,2H2,1H3,(H,26,27)(H,23,24,25)

InChI Key

XAIWDOUVOHWHBZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C2=NC3=NNC(=C3C(=C2)C(=O)O)C4=CC=C(C=C4)Br

Origin of Product

United States

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